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Compound of Interest

Compound Name: Aurantoside B
CAS No.: 137895-71-7
Cat. No.: B15191715
Get Quote
. J

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
Aurantoside B, a cytotoxic tetramic acid glycoside isolated from the marine sponge Theonella
sp. The information presented herein is intended for researchers, scientists, and professionals
involved in natural product chemistry, drug discovery, and development.

Core Spectroscopic Data

The structural elucidation of Aurantoside B has been primarily achieved through a
combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance
(NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of Aurantoside B indicates a molecular formula of C35H44CI2N2015. The
observed mass-to-charge ratio in Fast Atom Bombardment Mass Spectrometry (FABMS) is
consistent with this formula.
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lon m/z (Observed) Molecular Formula

[M+H]+ Not explicitly found C35H45CI2N2015

Note: Specific m/z values from HRMS were not detailed in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra of Aurantoside B are noted to be nearly identical to those of
Aurantoside A. The key difference is the substitution of a hydroxyl group in Aurantoside B for
a 2-O-methyl group on the 5-deoxypentose sugar moiety of Aurantoside A[1]. Detailed spectral
analysis, including 2D NMR techniques, was instrumental in determining its complex
structure[1].

While a complete, tabulated set of *H and *3C NMR chemical shifts for Aurantoside B is not
readily available in the reviewed literature, the data for the closely related Aurantoside A
provides a strong basis for its structural assignment. The structure of Aurantoside B is
characterized by a dichlorinated conjugated heptaene side chain, a tetramic acid core, and a
trisaccharide chain composed of xylopyranose, arabinopyranose, and a 5-deoxypentofuranose,
attached to the nitrogen of the pyrrolidone ring[1].

Experimental Protocols

The isolation and spectroscopic analysis of Aurantoside B involved a multi-step process
designed to purify the compound from its natural source and elucidate its chemical structure.

Isolation and Purification

Aurantoside B was isolated from the marine sponge Theonella sp. The general workflow for
isolation is as follows:

» Extraction: The sponge material is subjected to solvent extraction to obtain a crude extract.

¢ Solvent Partitioning: The crude extract is partitioned between different immiscible solvents
(e.g., n-butanol and water) to separate compounds based on polarity. Aurantosides are
typically found in the n-butanol phase[1].
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o Chromatography: The butanol-soluble fraction is further purified using a series of
chromatographic techniques. This includes:

o Size-Exclusion Chromatography: Using materials like Sephadex LH-20 to separate
compounds based on size.

o Reversed-Phase Chromatography: Employing stationary phases like C18 to separate
compounds based on hydrophobicity, often using gradient elution with solvent systems
such as water/methanol or water/acetonitrile mixtures.

Spectroscopic Analysis

NMR Spectroscopy: NMR spectra are typically recorded on high-field spectrometers (e.g., 400
MHz or higher). The sample is dissolved in a deuterated solvent, and various NMR
experiments are performed to determine the structure:

e 1H NMR: To identify proton environments.
e 13C NMR: To identify carbon environments.

e 2D NMR (COSY, HMQC/HSQC, HMBC): To establish connectivity between protons and
carbons, and to piece together the molecular structure.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS), often using techniques like
Fast Atom Bombardment (FAB) or Electrospray lonization (ESI), is used to determine the exact
mass of the molecule and, consequently, its molecular formula.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation
of Aurantoside B.
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Figure 1. Experimental workflow for Aurantoside B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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